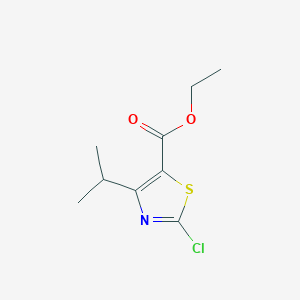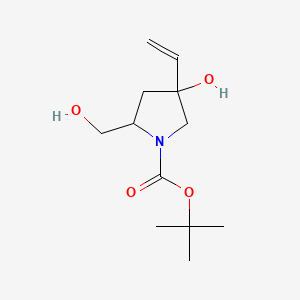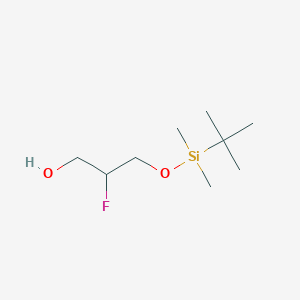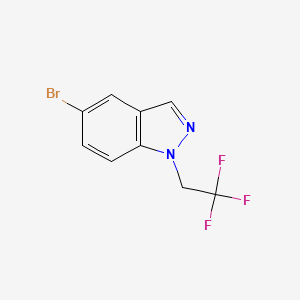
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro and isopropyl groups can further modulate the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Ethyl 2-chlorothiazole-4-carboxylate: Similar in structure but lacks the isopropyl group, which can affect its reactivity and applications.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Contains an amino group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is unique due to the presence of both chloro and isopropyl groups, which enhance its versatility in chemical reactions and broaden its range of applications in various fields .
Propiedades
Número CAS |
72850-75-0 |
|---|---|
Fórmula molecular |
C9H12ClNO2S |
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
ethyl 2-chloro-4-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12ClNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3 |
Clave InChI |
PSFZUVWTQVSHLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)


![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)



![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



